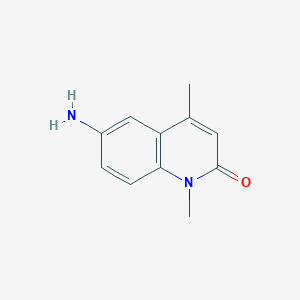

6-Amino-1,4-dimethylquinolin-2-one

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

6-amino-1,4-dimethylquinolin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-7-5-11(14)13(2)10-4-3-8(12)6-9(7)10/h3-6H,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFCNDZIWOBMIEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)N(C2=C1C=C(C=C2)N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30316328 | |

| Record name | 6-amino-1,4-dimethylquinolin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30316328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6759-51-9 | |

| Record name | NSC302071 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=302071 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-amino-1,4-dimethylquinolin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30316328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 Amino 1,4 Dimethylquinolin 2 One

Established Synthetic Routes to the Quinolin-2-one Core Structure

The quinolin-2-one (or carbostyril) framework is a privileged structure in medicinal chemistry, leading to the development of numerous robust synthetic methods for its construction. These can be broadly categorized into classical condensation reactions and modern catalytic approaches.

For over a century, named reactions have formed the bedrock of quinoline (B57606) and quinolinone synthesis. These methods typically involve the condensation of anilines with 1,3-dicarbonyl compounds or their equivalents, followed by a high-temperature or acid-catalyzed cyclization.

Conrad–Limpach Synthesis : This method involves the reaction of an aniline (B41778) with a β-ketoester, such as ethyl acetoacetate (B1235776). synarchive.comwikipedia.org Under kinetically controlled conditions (lower temperatures), the reaction favors addition to the keto group, leading to an enamine intermediate which cyclizes upon heating to form a 4-hydroxyquinoline (B1666331) (which exists in tautomeric equilibrium with the 4-quinolone). synarchive.comwikipedia.orgquimicaorganica.org High boiling point solvents are often used to facilitate the thermal cyclization step. nih.gov

Knorr Quinoline Synthesis : A variation of the Conrad-Limpach, the Knorr synthesis proceeds under thermodynamic control (higher temperatures), where the aniline reacts with the ester group of the β-ketoester to form a β-ketoanilide. wikipedia.org This intermediate is then cyclized, typically in the presence of a strong acid like sulfuric acid, to yield a 2-hydroxyquinoline (B72897) (the tautomer of a quinolin-2-one). wikipedia.org The preparation of 4-methylcarbostyril (4-methylquinolin-2-one) from acetoacetanilide (B1666496) is a classic example of this cyclization. orgsyn.org

Gould–Jacobs Reaction : In this sequence, an aniline reacts with diethyl ethoxymethylenemalonate or a similar malonic ester derivative. mdpi.com The initial substitution is followed by a thermal cyclization to produce a 4-hydroxyquinoline-3-carboxylate ester. Subsequent saponification and decarboxylation yield the 4-hydroxyquinoline core. mdpi.com This reaction is particularly effective for anilines bearing electron-donating groups in the meta position.

Friedländer Synthesis : This versatile reaction condenses an ortho-aminoaryl aldehyde or ketone with a compound containing an active α-methylene group (e.g., another ketone or aldehyde). wikipedia.orgjk-sci.com The reaction can be catalyzed by either acids or bases and proceeds via an initial aldol-type condensation or Schiff base formation, followed by cyclodehydration to form the quinoline ring. wikipedia.orgorganic-chemistry.orgresearchgate.net Its primary limitation can be the availability of the required substituted o-aminoaryl carbonyl precursors. researchgate.net

| Reaction Name | Key Reactants | Primary Product Type | Typical Conditions |

|---|---|---|---|

| Conrad-Limpach Synthesis | Aniline + β-Ketoester | 4-Hydroxyquinoline / 4-Quinolone | Thermal cyclization (~250 °C), high-boiling inert solvents. synarchive.comwikipedia.orgnih.gov |

| Knorr Quinoline Synthesis | Aniline + β-Ketoester (forms anilide) | 2-Hydroxyquinoline / 2-Quinolone | Strong acid (e.g., H₂SO₄), high temperature. wikipedia.orgorgsyn.org |

| Gould-Jacobs Reaction | Aniline + Malonic ester derivative | 4-Hydroxyquinoline-3-carboxylic acid derivative | Thermal cyclization, followed by hydrolysis and decarboxylation. mdpi.com |

| Friedländer Synthesis | o-Aminoaryl aldehyde/ketone + α-Methylene carbonyl | Substituted Quinoline | Acid or base catalysis, reflux temperatures. wikipedia.orgjk-sci.comorganic-chemistry.org |

While classical methods are robust, they often require harsh conditions. Modern organic synthesis has introduced a variety of transition-metal-catalyzed reactions that construct the quinolinone ring with greater efficiency and under milder conditions. These methods often rely on C-H activation, coupling, and cyclization cascades.

Catalysts based on palladium, copper, gold, and iron have been successfully employed. For instance, palladium-catalyzed intramolecular C-H amidation or cascade reactions involving Heck reactions have been developed to produce 4-aryl-2-quinolones. mdpi.com Similarly, copper-catalyzed A³ coupling reactions can produce substituted quinolines, and silver-catalyzed cyclizations of specific precursors can yield quinolone products. mdpi.commdpi.com Visible-light-mediated photocatalytic methods represent a particularly green and efficient modern alternative, capable of producing quinolin-2(1H)-ones from readily available quinoline-N-oxides. chemrxiv.org

| Catalyst Type | Reaction Principle | Example Application |

|---|---|---|

| Palladium (Pd) | Heck reaction / C-H amidation cascades | Synthesis of 4-aryl-2-quinolones. mdpi.com |

| Copper (Cu) | C-H/C-N dehydrogenative coupling | Direct amination of quinoline N-oxides. mdpi.com |

| Gold (Au) / Silver (Ag) | Catalyzed cyclization of functionalized precursors | Synthesis of quinolones from ethynyl (B1212043) benzoxazinanones. |

| Rhodium (Rh) | C-H bond activation / Alkylation | Ortho-alkylation of quinolines. nih.gov |

| Photocatalysis | Visible-light-induced transformations | Synthesis of quinolin-2(1H)-ones from quinoline N-oxides. chemrxiv.org |

Targeted Synthesis of 6-Amino-1,4-dimethylquinolin-2-one

The specific synthesis of this compound is a multi-step process that logically combines the formation of the core ring with subsequent functionalization steps. A plausible and efficient route involves building the molecule sequentially.

Achieving the desired 1,4,6-substitution pattern requires precise control of regiochemistry. The most straightforward strategy for introducing the 6-amino group is not through direct amination of the pre-formed quinolinone ring, but by using a starting material where the position is already functionalized.

The synthesis typically begins with 4-nitroaniline . Using this precursor in a Knorr-type synthesis ensures that the resulting quinolinone will have a nitro group at the C-6 position, stemming directly from the para-position of the starting aniline. This "substrate control" is a powerful and common strategy in heterocyclic synthesis, bypassing the challenges of regioselective C-H functionalization on the quinolinone nucleus itself, which can often lead to mixtures of isomers. mdpi.comnih.govnih.gov

The 6-amino group is introduced via the reduction of the 6-nitro group established in the initial cyclization step. The reduction of an aromatic nitro group to an amine is one of the most reliable and high-yielding reactions in organic chemistry. Common methods include:

Catalytic Hydrogenation : Using hydrogen gas with a metal catalyst such as Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel. This method is clean and efficient.

Metal/Acid Reduction : A classic and effective method involves the use of a metal like tin (Sn), iron (Fe), or zinc (Zn) in the presence of a strong acid like hydrochloric acid (HCl). The reduction of a nitro group with stannous chloride (SnCl₂) is a particularly common procedure for this transformation.

This two-step sequence—nitration (by proxy through the starting material) followed by reduction—is the most common and practical method for installing an amino group on an aromatic ring like the quinolinone system.

The introduction of the two methyl groups at the N-1 and C-4 positions is achieved through distinct strategies integrated into the synthetic sequence.

C-4 Methyl Group : The methyl group at the C-4 position is incorporated during the initial ring-forming reaction. By using ethyl acetoacetate as the β-dicarbonyl partner in the Knorr synthesis with 4-nitroaniline, the terminal methyl group of the acetoacetate becomes the C-4 methyl of the resulting quinolin-2-one. orgsyn.org This reaction first forms N-(4-nitrophenyl)acetoacetamide, which upon cyclization in concentrated sulfuric acid, yields 4-methyl-6-nitroquinolin-2-one .

N-1 Methyl Group : The final step in the synthesis is the alkylation of the nitrogen atom at position 1. After the reduction of the nitro group to form 6-amino-4-methylquinolin-2-one , the lactam nitrogen can be methylated. This is typically achieved via an Sₙ2 reaction using a methylating agent such as methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄) in the presence of a non-nucleophilic base like potassium carbonate (K₂CO₃) or sodium hydride (NaH) in an aprotic polar solvent like dimethylformamide (DMF). mdpi.com This reaction preferentially occurs on the ring nitrogen over the 6-amino group due to the higher acidity and nucleophilicity of the lactam N-H proton under these conditions.

Green Chemistry Approaches in 6-Aminoquinolin-2-one Synthesis

In recent years, the principles of green chemistry have been increasingly integrated into the synthesis of heterocyclic compounds, aiming to reduce waste, minimize energy consumption, and use less hazardous substances. The synthesis of 6-aminoquinolin-2-one and its derivatives has benefited significantly from these advancements.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govmdpi.com This technology has been successfully applied to the synthesis of various quinoline and quinolinone derivatives.

The use of microwave irradiation can dramatically reduce reaction times. For instance, the Skraup synthesis of 7-amino-8-methylquinoline, a related aminoquinoline derivative, saw a significant decrease in reaction time from hours to minutes when switching from conventional heating to microwave assistance. mdpi.com Similarly, the synthesis of 4-methoxy-1-methyl-2-quinolinones, which share the N-methyl-2-quinolinone core with the target compound, has been achieved efficiently under microwave conditions. semanticscholar.org In a one-pot, three-component reaction to produce tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones, microwave irradiation at 75W yielded the product in just 5 minutes, a substantial improvement over conventional heating. nih.gov

These examples highlight the general advantages of microwave heating in the synthesis of complex heterocyclic systems like quinolinones. The rapid and efficient energy transfer allows for localized superheating of the solvent and reactants, which can accelerate reaction rates and often leads to cleaner reactions with fewer side products.

Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis for Related Quinoline Derivatives This table showcases data for structurally related compounds to illustrate the advantages of microwave-assisted synthesis.

| Product | Method | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| 7-Amino-8-methylquinoline | Conventional Heating | 3 hours | 35% | mdpi.com |

| 7-Amino-8-methylquinoline | Microwave Irradiation | 10 minutes | 35% | mdpi.com |

| 2,4-dimethoxy-tetrahydropyrimido [4,5-b]quinolin-6(7H)-one | Conventional Heating | 4 hours | 52% | nih.gov |

| 2,4-dimethoxy-tetrahydropyrimido [4,5-b]quinolin-6(7H)-one | Microwave Irradiation | 5 minutes | 84% | nih.gov |

| 4-Hydroxy-2-quinolinone | Conventional Heating | 4-5 hours | 75-80% | semanticscholar.org |

| 4-Hydroxy-2-quinolinone | Microwave Irradiation | 3-4 minutes | 85-92% | semanticscholar.org |

A key goal of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic and contribute to environmental pollution. The development of solvent-free reaction conditions represents a significant step towards more sustainable chemical manufacturing.

One successful approach involves using solid-supported catalysts, such as zeolites, under solvent-free conditions. For example, Hβ zeolite has been used as a recyclable, heterogeneous catalyst for the one-step synthesis of 2,4-disubstituted quinolines from ketones and 2-aminobenzophenones. rsc.org This method offers the advantages of operational simplicity, high yields, and the ability to reuse the catalyst multiple times without significant loss of activity. rsc.org

Furthermore, microwave-assisted synthesis can often be performed under solvent-free conditions. A reported procedure for the synthesis of 6-amino-β-cyclodextrins utilized a solvent-free microwave-assisted reaction between a tosylated cyclodextrin (B1172386) and a liquid amine, demonstrating the feasibility of this combined green approach. researchgate.net These protocols not only reduce environmental impact but also simplify product purification, as the need to remove a solvent is eliminated.

Derivatization Strategies from this compound

The 6-amino group on the quinolinone ring is a versatile functional handle that allows for a wide range of derivatization reactions. These modifications can be used to explore structure-activity relationships and develop new compounds with tailored properties.

The primary amino group at the C6 position is nucleophilic and can readily react with various electrophiles. A common and important derivatization is the formation of a sulfonamide linkage. Sulfonamides are a key functional group in many pharmaceutical agents. The synthesis typically involves reacting the amino group with a sulfonyl chloride in the presence of a base.

While specific examples for the sulfonylation of this compound are not prevalent in the literature, the reaction is a standard transformation for anilines and other amino-heterocycles. For instance, the acylation and sulfonylation of 2-amino-4,5,6,7-tetrahydro-1,2,4-triazolo[1,5-a]pyrimidines have been shown to occur at the amino group. researchgate.net This suggests that this compound would readily react with various sulfonyl chlorides (e.g., benzenesulfonyl chloride, p-toluenesulfonyl chloride) to yield the corresponding sulfonamides.

Another derivatization strategy involves the reaction of the amino group with isothiocyanates to form thiourea (B124793) derivatives. This has been demonstrated in the microwave-assisted synthesis of 2,6-di(naphthalene thioureido carbamino)pyridine from the corresponding diamine. davidpublisher.com Furthermore, the amino group can be modified using reagents like 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) to form stable urea (B33335) derivatives, a technique often used in amino acid analysis. nih.gov

Table 2: Potential Derivatization Reactions of the 6-Amino Group This table presents plausible reactions based on the known reactivity of amino groups on aromatic rings.

| Reagent | Resulting Functional Group | Reaction Type |

|---|---|---|

| R-SO₂Cl / Base | Sulfonamide | Sulfonylation |

| R-COCl / Base | Amide | Acylation |

| R-N=C=S | Thiourea | Addition |

| R-CHO / Reducing Agent | Secondary Amine | Reductive Amination |

| R-N=C=O | Urea | Addition |

Beyond the amino group, the quinolinone ring itself can be functionalized at various other positions, allowing for further structural diversification. The electronic nature of the substituents already present on the ring directs the position of subsequent reactions.

C-H functionalization has emerged as a powerful strategy for modifying heterocyclic rings without the need for pre-installed functional groups. For example, directed C-H functionalization of 4-hydroxyquinoline scaffolds has been achieved at the C2 and C8 positions using an N-oxide directing group. chemrxiv.org

Other positions on the carbocyclic ring of the quinoline system can also be targeted. For instance, electrophilic aromatic substitution reactions would likely be directed by the existing amino and alkyl groups. The synthesis of various 2-substituted-4-amino-6-halogenquinolines demonstrates that the quinoline core can be modified at multiple sites to build a library of diverse compounds. nih.gov The oxidation of functionalized quinoline-2,4-diones to aldehydes and carboxylic acids further illustrates the potential for modification on the quinolinone scaffold. nih.gov The specific reactivity of this compound towards electrophiles would depend on the reaction conditions, but positions C5, C7, and C8 are potential sites for substitution.

Chemical Reactivity and Transformations of 6 Amino 1,4 Dimethylquinolin 2 One

Electrophilic and Nucleophilic Substitution Reactions

The reactivity of the 6-Amino-1,4-dimethylquinolin-2-one scaffold towards electrophilic and nucleophilic substitution is dictated by the electronic properties of the quinolinone ring system and the directing effects of its substituents.

Electrophilic Aromatic Substitution:

The quinoline (B57606) ring system is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. However, the presence of the amino group at the 6-position significantly activates the benzene ring portion of the molecule towards electrophilic attack. The amino group is a strong activating group and directs incoming electrophiles to the ortho and para positions. In the case of this compound, the positions ortho (C5 and C7) to the amino group are the most likely sites for electrophilic substitution.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. For instance, nitration of 6-aminoquinoline derivatives can be achieved using a mixture of nitric acid and sulfuric acid, typically leading to the introduction of a nitro group at the 5- or 7-position. The specific outcome of these reactions can be influenced by steric hindrance and the precise reaction conditions employed.

Nucleophilic Aromatic Substitution:

The quinolinone ring is generally resistant to nucleophilic aromatic substitution unless activated by strongly electron-withdrawing groups or when a good leaving group is present at a susceptible position. The pyridine ring of the quinoline nucleus is more susceptible to nucleophilic attack than the benzene ring. For instance, in 2-chloroquinoline derivatives, the chlorine atom can be displaced by various nucleophiles. While this compound itself does not possess a suitable leaving group for direct nucleophilic aromatic substitution on the ring, its derivatives, such as a 6-halo-1,4-dimethylquinolin-2-one, could undergo such reactions.

Coupling Reactions (e.g., Palladium-catalyzed cross-coupling)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they can be effectively applied to quinoline and quinolinone systems.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling reaction, which couples an organoboron compound with a halide or triflate, is a versatile method for the synthesis of biaryl compounds. To utilize this reaction with the this compound scaffold, a halogen atom would typically be required at the 6-position. For example, a 6-bromo-1,4-dimethylquinolin-2-one could be coupled with a variety of aryl or vinyl boronic acids in the presence of a palladium catalyst and a base to introduce new substituents at this position.

Buchwald-Hartwig Amination:

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds. This reaction is particularly useful for the synthesis of arylamines from aryl halides. A 6-bromo-1,4-dimethylquinolin-2-one could be reacted with a wide range of primary or secondary amines to introduce diverse amino functionalities at the 6-position. Conversely, the existing amino group in this compound could potentially be used in coupling reactions, although this is less common than using a halide as the leaving group. Research on the functionalization of 6-bromo-2-chloroquinoline has demonstrated the feasibility of selective Buchwald-Hartwig amination at the 6-position. nih.gov

Below is a table summarizing representative palladium-catalyzed coupling reactions applicable to quinolinone derivatives:

| Coupling Reaction | Reactants | Catalyst/Reagents | Product Type |

| Suzuki-Miyaura | 6-Bromo-1,4-dimethylquinolin-2-one, Arylboronic acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | 6-Aryl-1,4-dimethylquinolin-2-one |

| Buchwald-Hartwig Amination | 6-Bromo-1,4-dimethylquinolin-2-one, Primary/Secondary Amine | Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., BINAP), Base (e.g., NaOtBu) | 6-(Substituted-amino)-1,4-dimethylquinolin-2-one |

Annulation and Ring-Forming Reactions Involving the Amino Group

The amino group at the 6-position of this compound is a key functional handle for the construction of fused heterocyclic systems. Classical quinoline syntheses, such as the Skraup and Doebner-von Miller reactions, which typically start from anilines, provide a conceptual basis for these transformations. wikipedia.orgwikipedia.orgresearchgate.net

Skraup Synthesis Analogs:

The Skraup synthesis involves the reaction of an aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent to form a quinoline. wikipedia.orgresearchgate.net By analogy, this compound could potentially be used as the "aniline" component to build an additional pyridine ring, leading to polycyclic aromatic structures. For example, reaction with glycerol under acidic and oxidizing conditions could theoretically lead to the formation of a phenanthroline-like derivative.

Doebner-von Miller Reaction Analogs:

The Doebner-von Miller reaction is a method for synthesizing quinolines by reacting an aniline with an α,β-unsaturated carbonyl compound in the presence of an acid. wikipedia.org This reaction could be adapted to this compound to construct a new, fused pyridine ring with substituents derived from the α,β-unsaturated carbonyl compound.

The following table outlines potential annulation reactions involving the amino group:

| Annulation Reaction | Reagents | Potential Product |

| Skraup-type Reaction | Glycerol, H₂SO₄, Oxidizing agent | Fused phenanthroline derivative |

| Doebner-von Miller-type Reaction | α,β-Unsaturated aldehyde or ketone, Acid | Fused substituted phenanthroline derivative |

Redox Chemistry of the Quinolinone System

The redox behavior of this compound is influenced by both the quinolinone core and the amino substituent.

Oxidation:

The amino group on the aromatic ring makes the molecule susceptible to oxidation. Electrochemical studies on 6-aminoquinoline have shown that it can undergo oxidation to form radical cations or nitrenium cations, depending on the pH and electrode potential. researchgate.net These reactive intermediates can then lead to the formation of dimers and polymeric materials. Chemical oxidation of aminoquinolines can also lead to the formation of quinone-imine structures. The specific products of oxidation will depend on the oxidant used and the reaction conditions. For instance, the oxidation of some aminoquinolines can result in the formation of phenazine-like structures. hacettepe.edu.tr

Reduction:

The quinolinone ring can be reduced under various conditions. Catalytic hydrogenation, for example, using a palladium on carbon catalyst, can reduce the pyridine part of the quinoline ring, leading to the formation of a 1,2,3,4-tetrahydroquinolin-2-one derivative. tandfonline.com Other reducing agents, such as sodium borohydride in the presence of an acid, can also effect this transformation. The specific regioselectivity of the reduction can be influenced by the substituents on the ring and the choice of reducing agent.

Advanced Spectroscopic and Structural Elucidation of 6 Amino 1,4 Dimethylquinolin 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the precise molecular structure of organic compounds. Through one-dimensional (1D) techniques like ¹H and ¹³C NMR and two-dimensional (2D) experiments (e.g., COSY, HSQC, HMBC), a complete assignment of all protons and carbons in 6-Amino-1,4-dimethylquinolin-2-one can be achieved.

The ¹³C NMR spectrum provides information on each unique carbon atom. rsc.org The carbonyl carbon (C2) is characteristically deshielded and appears at a high chemical shift (downfield), typically in the range of 160-165 ppm. Carbons attached to the nitrogen and the substituted aromatic carbons also have distinct chemical shifts that confirm the core structure. researchgate.net Two-dimensional NMR techniques are crucial for definitive assignments. H,H-COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks, for instance, between adjacent aromatic protons. nih.gov HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, while HMBC (Heteronuclear Multiple Bond Correlation) shows longer-range (2-3 bond) correlations, which are invaluable for assigning quaternary carbons and confirming the connectivity between the methyl groups and the quinolinone framework. rsc.org

Table 4.1.1: Expected ¹H NMR Spectral Data for this compound

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H5 | ~7.0-7.2 | d |

| H7 | ~6.8-7.0 | dd |

| H8 | ~7.2-7.4 | d |

| H3 | ~6.3-6.5 | s |

| N-CH₃ | ~3.5-3.7 | s |

| C4-CH₃ | ~2.3-2.5 | s |

| NH₂ | ~4.5-5.5 | br s |

Note: Expected values are based on analyses of similar quinolinone structures. 's' denotes singlet, 'd' denotes doublet, 'dd' denotes doublet of doublets, 'br s' denotes broad singlet.

Table 4.1.2: Expected ¹³C NMR Spectral Data for this compound

| Carbon | Expected Chemical Shift (δ, ppm) |

|---|---|

| C2 (C=O) | ~162-164 |

| C3 | ~121-123 |

| C4 | ~148-150 |

| C4a | ~138-140 |

| C5 | ~118-120 |

| C6 | ~145-147 |

| C7 | ~115-117 |

| C8 | ~124-126 |

| C8a | ~120-122 |

| N-CH₃ | ~29-31 |

| C4-CH₃ | ~18-20 |

Note: Expected values are based on analyses of similar quinolinone structures. rsc.org

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Characterization and Hydrogen Bonding Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes. researchgate.net For this compound, these spectra provide clear evidence for the key structural motifs.

The most prominent band in the FT-IR spectrum is expected to be the C=O stretching vibration of the quinolinone ring, typically appearing in the 1650-1690 cm⁻¹ region. scialert.net The N-H stretching vibrations of the primary amino group are expected as two distinct bands (symmetric and asymmetric) in the 3300-3500 cm⁻¹ range. nih.gov The presence of intermolecular hydrogen bonding between the amino group of one molecule and the carbonyl group of another can cause a broadening and a shift to lower wavenumbers for these bands. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups appears just below 3000 cm⁻¹. scialert.net C-N and C-C stretching vibrations within the heterocyclic ring system give rise to a series of bands in the fingerprint region (1000-1600 cm⁻¹). mdpi.com

Raman spectroscopy provides complementary information. While the polar C=O and N-H groups give strong signals in the IR spectrum, the non-polar aromatic ring C=C stretching vibrations often produce strong signals in the Raman spectrum, typically in the 1500-1620 cm⁻¹ range. researchgate.net

Table 4.2.1: Principal Vibrational Modes for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) (FT-IR) | Expected Wavenumber (cm⁻¹) (Raman) |

|---|---|---|

| N-H Asymmetric & Symmetric Stretch | 3450-3300 | Weak |

| Aromatic C-H Stretch | 3100-3000 | Moderate |

| Aliphatic C-H Stretch (CH₃) | 2980-2850 | Moderate-Strong |

| C=O Stretch | 1680-1660 | Weak-Moderate |

| Aromatic C=C Stretch | 1620-1500 | Strong |

| N-H Bend (Scissoring) | 1640-1590 | Weak |

| C-N Stretch | 1350-1250 | Moderate |

Note: Expected values are based on general spectroscopic data for quinolinones and aromatic amines. researchgate.netnih.gov

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Validation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with extremely high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds that have the same nominal mass but different molecular formulas.

For this compound, the molecular formula is C₁₁H₁₂N₂O. The theoretical exact mass of the neutral molecule is 188.09496 Da. In a typical HRMS experiment using electrospray ionization (ESI), the compound would be observed as a protonated molecule, [M+H]⁺. The calculated exact mass for this ion is 189.10224 Da. The experimental observation of an m/z value that matches this theoretical mass to within a few parts per million (ppm) provides unambiguous confirmation of the compound's molecular formula. rsc.org

Table 4.3.1: HRMS Data for this compound

| Ion Species | Molecular Formula | Calculated Exact Mass (m/z) |

|---|---|---|

| [M] | C₁₁H₁₂N₂O | 188.09496 |

| [M+H]⁺ | C₁₁H₁₃N₂O⁺ | 189.10224 |

| [M+Na]⁺ | C₁₁H₁₂N₂ONa⁺ | 211.08418 |

Note: These are theoretical values. An experimental measurement would confirm these with high precision.

X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. It provides precise bond lengths, bond angles, and torsional angles, confirming the connectivity established by NMR. Furthermore, it reveals how molecules are arranged in the crystal lattice and the nature of the intermolecular forces that stabilize the crystal structure.

For this compound, a crystal structure would confirm the planarity of the quinolinone ring system. A key feature of the solid-state packing would likely be intermolecular hydrogen bonding. The hydrogen atoms of the amino group at the C6 position can act as hydrogen bond donors, forming N-H···O bonds with the carbonyl oxygen atom of an adjacent molecule. benthamdirect.com This interaction can lead to the formation of one-dimensional chains or two-dimensional sheets within the crystal lattice. Additionally, π-π stacking interactions between the aromatic rings of parallel-offset molecules may also play a significant role in stabilizing the crystal packing. nih.gov Hirshfeld surface analysis could be employed to visualize and quantify these intermolecular contacts. benthamdirect.com

Table 4.4.1: Expected Crystallographic and Intermolecular Interaction Data

| Parameter | Expected Finding |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Key Intermolecular Interaction | N-H···O hydrogen bonds |

| Secondary Interaction | π-π stacking of quinolinone rings |

| Molecular Conformation | Largely planar quinolinone core |

Note: This table represents expected findings based on the analysis of similar heterocyclic structures, as specific experimental data for this compound is not available in the cited literature. researchgate.net

UV-Visible Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing insights into the electronic transitions within a molecule. The technique is particularly useful for analyzing conjugated systems like this compound.

The spectrum of this compound is expected to show strong absorption bands corresponding to π → π* transitions within the extended π-system of the aromatic and pyridinone rings. The presence of the electron-donating amino group and the electron-withdrawing carbonyl group, which are part of the conjugated system, influences the energy of these transitions and thus the position of the absorption maxima (λ_max). Typically, quinolinone derivatives exhibit multiple absorption bands in the range of 250-400 nm. researchgate.net A computational approach using Time-Dependent Density Functional Theory (TD-DFT) can be used to model the electronic spectra and assign the observed absorption bands to specific molecular orbital transitions, such as the one from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net

Table 4.5.1: Expected UV-Visible Absorption Data

| Transition Type | Expected λ_max (nm) |

|---|---|

| π → π* | ~250-280 |

| π → π* (Intramolecular Charge Transfer) | ~340-380 |

Note: Expected values are based on spectroscopic data for structurally related amino-substituted quinoline (B57606) and quinolinone derivatives. researchgate.net

Computational and Theoretical Investigations of 6 Amino 1,4 Dimethylquinolin 2 One

Density Functional Theory (DFT) Calculations for Electronic Structure, Geometry Optimization, and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry used to investigate the electronic structure of many-body systems. nih.gov It is widely employed to determine optimized molecular geometry, electronic properties, and predict spectroscopic data. For 6-Amino-1,4-dimethylquinolin-2-one, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would be performed to find the molecule's lowest energy conformation. nih.govresearchgate.net

Geometry Optimization: The first step in a computational study is geometry optimization, where the bond lengths, bond angles, and dihedral angles are adjusted until a stationary point on the potential energy surface is found. This theoretical structure represents the most stable arrangement of the atoms. While specific experimental crystal structure data for this compound is not publicly available, DFT provides highly accurate predictions of these parameters. researchgate.net The optimized geometry is crucial as all other computational properties are derived from it. Studies on related quinolinone derivatives have shown a good correlation between DFT-calculated geometries and experimental data from X-ray diffraction. nih.gov

Electronic Structure and Spectroscopic Prediction: Once optimized, the electronic properties can be calculated. DFT is used to predict vibrational frequencies corresponding to infrared (IR) and Raman spectra. nih.govresearchgate.net Theoretical calculations allow for the assignment of specific vibrational modes to the observed spectral peaks. researchgate.net For example, the characteristic C=O stretching frequency of the quinolinone ring and the N-H stretching modes of the amino group can be precisely calculated. nih.gov Furthermore, Time-Dependent DFT (TD-DFT) can be used to predict electronic transitions, such as those observed in UV-Vis spectroscopy, which helps in understanding the photophysical characteristics of the molecule. nih.govresearchgate.net

Below is an illustrative table of the types of geometrical parameters that would be determined through DFT optimization for the quinolinone core, based on studies of similar structures.

| Parameter | Description | Typical Predicted Value Range |

|---|---|---|

| C2=O | Carbonyl bond length | 1.22 - 1.25 Å |

| N1-C2 | Amide C-N bond length | 1.38 - 1.41 Å |

| C4-C4a | Ring junction bond length | 1.40 - 1.43 Å |

| C6-N(H2) | Amino group C-N bond length | 1.37 - 1.40 Å |

| O=C2-N1 | Carbonyl bond angle | 120° - 123° |

| C5-C6-C7 | Aromatic ring bond angle | 119° - 121° |

Frontier Molecular Orbital (FMO) Analysis and Chemical Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and kinetic stability. researchgate.net It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.netscirp.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular stability; a larger gap implies higher stability and lower chemical reactivity. scirp.org

HOMO-LUMO Analysis: For this compound, the HOMO is expected to be localized primarily on the amino-substituted benzene (B151609) ring, reflecting its electron-donating nature. The LUMO would likely be distributed over the quinolinone ring system, particularly the C=C-C=O conjugated portion, which acts as the electron-accepting region. A smaller HOMO-LUMO gap would suggest that the molecule can be easily excited, indicating higher reactivity. scirp.org

Global Reactivity Descriptors: From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. irjweb.comrasayanjournal.co.in These indices, derived from conceptual DFT, provide a quantitative measure of various aspects of chemical behavior.

Ionization Potential (I) ≈ -E_HOMO

Electron Affinity (A) ≈ -E_LUMO

Electronegativity (χ) = (I + A) / 2

Chemical Hardness (η) = (I - A) / 2

Chemical Softness (S) = 1 / (2η)

Electrophilicity Index (ω) = χ² / (2η)

A high chemical hardness indicates greater resistance to changes in its electron distribution, corresponding to lower reactivity. irjweb.com The electrophilicity index measures the ability of a molecule to accept electrons. rasayanjournal.co.in

The following table presents an example of calculated global reactivity descriptors for a representative quinoline (B57606) system, illustrating the type of data generated from FMO analysis.

| Parameter | Symbol | Formula | Illustrative Value (eV) | Interpretation |

|---|---|---|---|---|

| HOMO Energy | E_HOMO | - | -6.65 | Electron-donating ability |

| LUMO Energy | E_LUMO | - | -1.82 | Electron-accepting ability |

| Energy Gap | ΔE | E_LUMO - E_HOMO | 4.83 | Kinetic stability and reactivity |

| Electronegativity | χ | -(E_HOMO + E_LUMO)/2 | 4.235 | Electron-attracting power |

| Chemical Hardness | η | (E_LUMO - E_HOMO)/2 | 2.415 | Resistance to charge transfer |

| Electrophilicity Index | ω | χ² / (2η) | 3.71 | Propensity to act as an electrophile |

Molecular Electrostatic Potential (MEP) Surface Mapping for Reactive Site Identification

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.netresearchgate.net The MEP surface is plotted over the molecule's electron density, with different colors representing varying electrostatic potential values.

Typically, regions of negative potential (rich in electrons) are colored red and are indicative of sites susceptible to electrophilic attack. Conversely, regions of positive potential (electron-poor) are colored blue and represent sites prone to nucleophilic attack. researchgate.net Green areas denote regions of neutral potential.

For this compound, an MEP map would reveal several key features:

Negative Potential: The most negative potential (red/yellow) would be concentrated around the oxygen atom of the carbonyl group (C=O) due to its high electronegativity and lone pairs of electrons. This site is the primary center for electrophilic attack and hydrogen bond acceptance.

Positive Potential: Regions of high positive potential (blue) would be located around the hydrogen atoms of the amino group (-NH2). These sites are susceptible to nucleophilic attack and act as hydrogen bond donors.

Neutral/Slightly Negative Potential: The aromatic ring system would generally show a delocalized, slightly negative potential (light green/yellow) due to the π-electron cloud, with the area near the electron-donating amino group being more electron-rich than the rest of the ring.

This visual representation allows chemists to quickly identify the most reactive parts of the molecule, guiding predictions about its intermolecular interactions and reaction mechanisms. researchgate.net

Studies of Non-Covalent Interactions and Hirshfeld Surface Analysis

Non-covalent interactions are critical in determining the crystal packing, stability, and physicochemical properties of molecular solids. Hirshfeld surface analysis is a powerful computational method used to visualize and quantify these intermolecular interactions within a crystal lattice. researchgate.netmdpi.com The Hirshfeld surface encloses the molecule, and the distance from the surface to the nearest nucleus inside (d_i) and outside (d_e) is used to generate a 2D "fingerprint plot." nih.gov

This plot summarizes all intermolecular contacts, with different types of interactions appearing in distinct regions. For this compound, a Hirshfeld analysis would likely reveal the following key interactions:

H···H Contacts: These are typically the most abundant interactions, arising from the numerous hydrogen atoms on the methyl groups and the aromatic ring. They appear as a large, diffuse area in the center of the fingerprint plot. nih.gov

O···H/N···H Contacts: These represent hydrogen bonds. Sharp spikes in the fingerprint plot would correspond to the strong N-H···O hydrogen bonds formed between the amino group of one molecule and the carbonyl oxygen of another. These interactions are crucial for stabilizing the crystal structure. nih.gov

C···C Contacts: These indicate π-π stacking interactions between the aromatic rings of adjacent molecules, which would also play a significant role in the crystal assembly. nih.gov

By decomposing the fingerprint plot, the percentage contribution of each type of interaction to the total Hirshfeld surface can be quantified. nih.govnih.gov

The table below provides an illustrative breakdown of intermolecular contacts for a similar heterocyclic amine, as determined by Hirshfeld analysis.

| Contact Type | Illustrative Contribution (%) | Description |

|---|---|---|

| H···H | 46.1% | Dominant van der Waals forces |

| N···H/H···N | 20.4% | Key hydrogen bonding interactions |

| C···H/H···C | 17.4% | Weaker C-H···π and other contacts |

| C···C | 6.9% | π-π stacking interactions |

| O···H/H···O | ~5% | Hydrogen bonding involving carbonyl oxygen |

| Other | <5% | Minor contacts (e.g., N···C, O···C) |

Quantum Chemical Descriptors for Mechanistic Insights and Predictive Modeling

Beyond the global reactivity indices discussed in the FMO analysis, a range of other quantum chemical descriptors can be calculated to provide deeper mechanistic insights and build predictive models like Quantitative Structure-Activity Relationship (QSAR) models. rasayanjournal.co.indntb.gov.ua These descriptors correlate the computed electronic structure with physical properties or biological activity.

Key Descriptors and Their Significance:

Polarizability (α): This describes the ease with which the electron cloud of the molecule can be distorted by an external electric field. It is important for understanding non-covalent interactions, particularly dispersion forces. dntb.gov.ua

Thermodynamic Properties: DFT calculations can also predict thermodynamic parameters such as enthalpy, entropy, and Gibbs free energy of formation, which are fundamental to understanding the stability and reaction equilibria of the compound. scirp.org

These descriptors serve as the foundation for predictive modeling. In QSAR studies, a statistical relationship is established between a set of calculated descriptors and an observed biological activity for a series of related compounds. dntb.gov.ua This allows for the in-silico screening of new, hypothetical molecules and the rational design of compounds with enhanced activity. For instance, descriptors like the HOMO-LUMO gap, dipole moment, and molecular volume of various quinolinone derivatives could be correlated with their observed cytotoxic or antimicrobial activity to build a predictive QSAR model. dntb.gov.ua

Biological Activity Investigations in Vitro of 6 Amino 1,4 Dimethylquinolin 2 One and Analogs

In Vitro Studies of Molecular Target Interactions

In vitro studies have revealed that 6-Amino-1,4-dimethylquinolin-2-one and its related compounds can interact with a variety of molecular targets, including specific protein families and nucleic acids. These interactions are fundamental to their observed biological effects.

Quinoline-based compounds have been identified as inhibitors of bromodomain and extra-terminal domain (BET) proteins, which are key regulators of gene transcription. researchgate.netbohrium.com Specifically, they can target Bromodomain-containing protein 4 (BRD4), a member of the BET family. researchgate.netbohrium.comnih.gov The binding of these inhibitors to the acetylated lysine (B10760008) recognition sites on bromodomains can disrupt protein-protein interactions that are crucial for the assembly of transcriptional machinery. researchgate.net

For instance, a series of quinazoline-based analogs were developed as potent BRD4 inhibitors. researchgate.net The structural-activity relationship studies of these compounds focused on modifications at various positions of the quinazoline (B50416) ring to enhance binding affinity and selectivity. researchgate.net A co-crystal structure of one such inhibitor with the first bromodomain of BRD4 (BD1) revealed the key interactions responsible for its inhibitory activity. researchgate.net Furthermore, another study reported the discovery of a potent and selective BRD4 BD1 inhibitor, ZL0590, which targets a novel binding site. nih.gov This compound demonstrated significant anti-inflammatory activities in vitro. nih.gov The development of such selective inhibitors is crucial for understanding the specific functions of different bromodomains. nih.gov

Table 1: Examples of Quinoline-based BRD4 Inhibitors and their In Vitro Activity

| Compound | Target | In Vitro Activity | Reference |

| CG13250 | BRD4 | Inhibited the growth of MV4;11 leukemia cells with submicromolar IC50 values. | bohrium.com |

| ZL0590 | BRD4 BD1 | Potent and selective inhibitor with significant anti-inflammatory activities. | nih.gov |

| Quinazoline-based analogs | BRD4 | Potent inhibitors with activity dependent on substitutions on the quinazoline ring. | researchgate.net |

Quinolone derivatives have been shown to interact with nucleic acids, particularly with the HIV-1 trans-activation response element (TAR) RNA. nih.govnih.gov This interaction is a key aspect of their potential anti-HIV activity. The binding of these compounds to TAR RNA can interfere with the function of the HIV-1 Tat protein, which is essential for viral replication. nih.gov

A study on 6-aminoquinolone compounds demonstrated that the most active derivatives efficiently interact with TAR RNA. nih.gov This suggests that their mechanism of action is, at least in part, targeted towards this nucleic acid structure. nih.gov The binding of a quinoline (B57606) derivative to a small RNA stem loop has also been studied, revealing cooperative binding to multiple sites on the RNA molecule. nih.gov This interaction was found to induce conformational changes in both the RNA and the compound itself. nih.gov Furthermore, peptide-quinoline conjugates have been synthesized and shown to bind to RNA targets with high affinity, highlighting the potential of the quinoline scaffold in developing new RNA-binding molecules. acs.org

Quinoline derivatives are well-known for their antimalarial properties, which are often linked to their ability to inhibit the formation of β-hematin (hemozoin). scilit.comnih.govresearchgate.netnih.govnih.gov During its lifecycle in red blood cells, the malaria parasite digests hemoglobin, releasing toxic free heme. nih.govnih.gov The parasite detoxifies this heme by converting it into insoluble β-hematin crystals. nih.govnih.gov Quinoline-based antimalarials are thought to interfere with this process by complexing with heme and preventing its crystallization. scilit.comresearchgate.net

The structure of the quinoline compound plays a crucial role in its ability to inhibit β-hematin formation. For example, the presence of a 7-chloro group in the 4-aminoquinoline (B48711) ring is considered a requirement for this inhibitory activity. researchgate.net The side chains attached to the amino group can also influence the compound's effectiveness. researchgate.net Studies have shown that these drugs decrease the rate of hemozoin formation rather than completely blocking it. uct.ac.za The investigation of novel quinoline derivatives continues to be an active area of research for the development of new antimalarial agents that can overcome drug resistance. nih.govnih.govnih.gov

Table 2: In Vitro β-Hematin Inhibition by Quinoline Derivatives

| Compound Type | Key Structural Feature | Effect on β-Hematin Formation | Reference |

| 4-Aminoquinolines | 7-chloro group | Inhibition of β-hematin formation | researchgate.net |

| Quinoline triazole amides | 7-Cl or 7-CN substituent | Inhibition, with activity influenced by lipophilicity | nih.gov |

| Open-mefloquine analogs | Open-butyl chain at position 4 | Stronger inhibition than mefloquine | nih.gov |

In Vitro Cellular Pathway Modulation Studies (e.g., inhibition of replication in cell lines, without efficacy claims)

In vitro studies have demonstrated that 6-aminoquinolone derivatives can inhibit the replication of viruses in cell lines. For example, a series of 6-aminoquinolone compounds were evaluated for their activity against human immunodeficiency virus type 1 (HIV-1). nih.gov One compound, bearing a methyl substituent at the N-1 position and a specific piperazine (B1678402) moiety at the C-7 position, was found to be the most active in inhibiting HIV-1 replication in human lymphoblastoid cell lines. nih.gov

Similarly, other quinoline derivatives have been shown to inhibit the replication of herpes simplex virus type 1 and 2 (HSV-1 and HSV-2). nih.govresearchgate.net A chloroxoquinolinic ribonucleoside and its aglycone were found to inhibit HSV-1 replication in Vero cells, including an acyclovir-resistant strain. nih.govresearchgate.net Time-of-addition assays suggested that these compounds act at an early stage of the HSV replication cycle. nih.govresearchgate.net Furthermore, quinoline derivatives have been investigated as allosteric inhibitors of HIV-1 integrase, a viral enzyme essential for replication. nih.gov These compounds bind to a site away from the enzyme's active site and trigger an aberrant multimerization of the enzyme, thereby blocking viral replication. nih.gov

Structure-Activity Relationship (SAR) Analysis from In Vitro Data for Mechanistic Elucidation

Structure-activity relationship (SAR) analysis is a critical tool for understanding the mechanistic basis of the biological activity of this compound and its analogs. By systematically modifying the chemical structure and observing the corresponding changes in in vitro activity, researchers can identify the key molecular features required for a specific biological effect.

For instance, in the context of anti-HIV activity, SAR studies of 6-aminoquinolones revealed that the substituent at the N-1 position significantly influences potency. nih.gov A methyl group at this position was found to be more effective than larger substituents like cyclopropyl (B3062369) or tert-butyl. nih.gov Furthermore, the replacement of the C-6 amino group with a fluorine atom resulted in decreased antiviral activity, highlighting the importance of the amino group for this biological effect. nih.gov

Chemosensing and Probe Development Based on Biological Interactions

The inherent fluorescence properties of the quinoline scaffold have been leveraged for the development of chemosensors and fluorescent probes for various biological applications. researchgate.netcrimsonpublishers.comcrimsonpublishers.com These probes are designed to detect and visualize specific biomolecules or ions through changes in their fluorescence signals upon binding. crimsonpublishers.comcrimsonpublishers.com

Quinoline-based fluorescent probes have been developed for the detection of metal ions like zinc. acs.org The binding of zinc to these probes can lead to a significant enhancement in fluorescence, allowing for the detection of this ion in biological systems. acs.org The aqueous coordination chemistry of these probes, including their binding modes and thermodynamics, has been studied to better understand their function. acs.org

Furthermore, quinoline derivatives have been utilized to create probes for bio-imaging applications, such as the selective detection of lipid droplets in living cells. crimsonpublishers.com Multi-photon fluorescent probes based on quinoline have been synthesized, offering advantages like deeper tissue penetration and lower auto-fluorescence. crimsonpublishers.com The modular nature of the quinoline scaffold allows for the rational design of probes with tunable photophysical properties for various applications. researchgate.net For example, quinoline-2(1H)-one derivatives have been synthesized and their inclusion in cucurbit nih.govuril cavities has been shown to modulate their fluorescent properties, making them suitable for indicator displacement assays. nih.gov

Applications in Chemical Biology and Advanced Materials Research

Development as Molecular Probes and Fluorescent Dyes for Cellular Studies

The quinoline (B57606) scaffold is a fundamental component in the design of fluorescent small molecules, which are indispensable for visualizing biological events in real-time. researchgate.net The inherent fluorescence of the quinolin-2-one ring system, which can be finely tuned by the introduction of various functional groups, makes it an attractive framework for the development of molecular probes for cellular imaging.

Detailed research has focused on creating libraries of quinoline-based dyes with tunable photophysical properties. For instance, a series of 7-(dimethylamino)quinoline (DMAQ) derivatives have been synthesized and their fluorescence characteristics systematically studied. nih.gov These studies demonstrate that modifications at different positions on the quinoline ring allow for the rational design of probes with specific absorption and emission spectra, suitable for various microscopy applications. The synthesis often involves a two-step process starting from commercially available materials, including a cyclocondensation followed by a regioselective palladium-catalyzed cross-coupling reaction, which allows for the combinatorial development of structurally diverse fluorophores. nih.govsci-hub.ru

The photophysical properties of these quinoline-based probes are often sensitive to their local environment, a characteristic known as solvatochromism. This property is particularly useful for cellular studies, as it allows the probe to report on changes in the polarity or pH of its surroundings. For example, certain push-pull type fluorescent amino-quinoline derivatives, where an electron-donating amino group and an electron-withdrawing group are part of the conjugated system, exhibit significant solvatochromism. researchgate.net Their fluorescence can be intense in non-polar environments, like lipid droplets within cells, and quenched in polar, aqueous environments. This allows for the specific visualization of lipid-rich structures in live cells. researchgate.net

The table below summarizes the photophysical properties of selected quinoline-based fluorescent probes, illustrating the tunability of this scaffold.

| Compound | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Application |

| DMAQ Derivative 5c | 405 | 593 | Not Reported | Live Cell Imaging nih.gov |

| DMAQ Derivative 5g | 405 | 483 | Not Reported | Live Cell Imaging nih.gov |

| TFMAQ-8Ar | ~365 (in non-polar solvent) | ~500-550 (in non-polar solvent) | High in non-polar solvent | Lipid Droplet Imaging researchgate.net |

| Quinoline Derivative 4h | Not Reported | Not Reported | 0.78 | Green Light Emitter nih.gov |

The development of these quinoline-based probes, including derivatives structurally related to 6-Amino-1,4-dimethylquinolin-2-one, highlights the significant potential of this class of compounds as versatile tools for chemical biology and biomedical imaging. researchgate.net

Utilization as a Privileged Scaffold for Novel Chemical Entities in Diverse Research Fields

In medicinal chemistry, the term "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets, serving as a starting point for the development of a wide range of therapeutic agents. The quinoline ring system is widely recognized as such a privileged structure. nih.gov Its derivatives have been investigated for a vast array of biological activities, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties. nih.govnih.gov

The 6-amino-quinolin-2-one core, as found in this compound, provides a versatile platform for synthetic modification. The amino group at the 6-position can be readily functionalized, allowing for the introduction of various substituents to modulate the biological activity and physicochemical properties of the resulting molecules. This versatility makes it a valuable building block in drug discovery programs. For example, related tetrahydroquinazolinone derivatives have been synthesized and evaluated for their antimicrobial and anticancer activities.

The aminomethyl group, a substructure related to the core of the title compound, is considered a pivotal linker in many bioactive molecules and approved pharmaceutical drugs. nih.gov The ability to use such scaffolds in combinatorial chemistry and DNA-encoded library (DEL) synthesis further accelerates the discovery of new chemical entities with therapeutic potential. nih.gov The quinolin-4-one backbone, a close relative of the quinolin-2-one structure, is present in several commercially available antibiotic drugs, which were developed using classical synthetic methods like the Gould-Jacobs reaction. mdpi.com

The following table presents examples of research fields where quinoline-based scaffolds have been successfully employed.

| Research Field | Application/Activity | Example Scaffold |

| Anticancer | Inhibition of tumor cell growth | Quinoline, Quinazolinone nih.gov |

| Antimicrobial | Antibacterial and antifungal agents | Quinolone, Tetrahydroquinazolinone nih.gov |

| Antiviral | Inhibition of viral replication | Quinoline nih.gov |

| Neuroprotection | Antioxidant and enzyme inhibition | Quinoline nih.gov |

| Anti-inflammatory | Reduction of inflammation | Quinoline nih.gov |

This table summarizes the diverse applications of the quinoline scaffold as a privileged structure in medicinal chemistry, based on information from the cited sources.

The consistent success of the quinoline scaffold in generating bioactive compounds underscores the importance of this compound as a valuable starting material for the synthesis of novel and potent chemical entities for a multitude of research applications.

Potential in Optoelectronic and Conjugated Polymer Applications

The application of quinoline derivatives extends beyond biology into the field of materials science, particularly in the development of optoelectronic devices and functional polymers. The electron-deficient nature of the quinoline ring makes it an excellent candidate for use as an electron-acceptor moiety in organic electronic materials. researchgate.net When combined with electron-rich molecules, it can form donor-acceptor systems that exhibit efficient intramolecular charge transfer, a key process in many optoelectronic applications. researchgate.net

Derivatives of quinoline have been investigated as materials for organic light-emitting diodes (OLEDs). researchgate.netacs.org Their chemical and thermal stability, along with their fluorescence and electron-transporting capabilities, make them suitable for use in these devices. researchgate.net The photophysical properties of these materials can be tuned through chemical modification, allowing for the creation of emitters that span the visible spectrum. nih.gov

Furthermore, the quinoline scaffold can be incorporated into the backbone of conjugated polymers. These poly(quinoline)s combine desirable electronic and optoelectronic properties with good mechanical characteristics. nih.govchemrxiv.org Metal-free polymerization methods have been developed for the facile synthesis of functionalized poly(quinoline)s under mild conditions. chemrxiv.orgchinesechemsoc.org These polymers often exhibit donor-acceptor architectures, leading to materials with interesting optical and aggregation behaviors. chemrxiv.org Quinoline-based polymers have also been synthesized for applications such as drug delivery. nih.gov

The potential of quinoline-based materials in optoelectronics is summarized in the table below.

| Application Area | Key Property of Quinoline Scaffold | Example Material Class |

| Organic Light-Emitting Diodes (OLEDs) | Electron-accepting nature, fluorescence, thermal stability | Diquinoline derivatives, other functionalized quinolines researchgate.netacs.org |

| Conjugated Polymers | Electron-deficient character, ability to form donor-acceptor systems | Poly(quinoline)s chemrxiv.orgchinesechemsoc.org |

| Organic Solar Cells | Electron-accepting moiety, tunable band gap | Donor-acceptor systems with quinoline researchgate.net |

This table highlights the key features of the quinoline scaffold that make it promising for optoelectronic and polymer applications, as supported by the cited literature.

The inherent electronic properties of the quinoline core suggest that this compound could serve as a valuable monomer or building block for the synthesis of novel functional materials with tailored optoelectronic and polymeric properties.

Future Perspectives and Emerging Research Directions for 6 Amino 1,4 Dimethylquinolin 2 One

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of complex molecules like quinolinones is increasingly benefiting from advanced manufacturing techniques. researchgate.net Flow chemistry, which involves the continuous processing of reactions in reactors, offers enhanced efficiency, safety, and scalability compared to traditional batch methods. researchgate.net

Future research will likely focus on developing continuous-flow processes for the synthesis and modification of 6-Amino-1,4-dimethylquinolin-2-one. This approach allows for precise control over reaction parameters, leading to higher yields and purity. uniqsis.com For instance, photochemical methods in flow reactors have been successfully used for quinoline (B57606) synthesis, a technique that could be adapted for this compound. thieme-connect.devapourtec.com

Automated synthesis platforms, which use robotics and AI to perform chemical reactions, are set to revolutionize the creation of new molecular entities. sigmaaldrich.comwikipedia.orgyoutube.com These systems can rapidly generate libraries of derivatives by modifying the core structure of this compound. chemspeed.com This high-throughput synthesis enables the exploration of a vast chemical space to identify molecules with optimized properties. researchgate.net The integration of flow chemistry with automated platforms can create a powerful, end-to-end system for the rapid design, synthesis, and testing of novel compounds based on the this compound scaffold. researchgate.net

Advanced Computational Design for Predictive Modeling of Chemical Reactivity and Interactions

Computational chemistry is a vital tool for predicting the properties and behavior of molecules, thereby accelerating the drug discovery process. mdpi.com For this compound, advanced computational models can predict its chemical reactivity, stability, and interactions with biological targets.

Quantitative Structure-Activity Relationship (QSAR) models, for example, can establish correlations between the structural features of quinolinone derivatives and their biological activities, such as genotoxicity or antimicrobial efficacy. pku.edu.cn These models use descriptors like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies to predict a compound's potential. pku.edu.cnmdpi.com

Molecular docking and dynamics simulations can provide detailed insights into how this compound and its derivatives might bind to specific proteins. nih.govrsc.orgacs.org Such studies have been used to evaluate quinoline derivatives as potential enzyme inhibitors, for instance, against acetylcholinesterase in the context of Alzheimer's disease. nih.gov By simulating the interactions at an atomic level, researchers can prioritize the synthesis of compounds with the highest predicted affinity and efficacy, saving significant time and resources. frontiersin.org

Exploration of Novel Biological Targets and Mechanistic Pathways in vitro

The diverse biological activities of the quinolinone scaffold suggest that this compound could interact with a variety of biological targets. researchgate.netnih.gov Future in vitro research will be crucial to identify these targets and elucidate the mechanisms through which the compound exerts its effects.

High-throughput screening (HTS) of this compound against large panels of biological targets, such as kinases, proteases, and receptors, can uncover novel therapeutic applications. nih.gov For example, derivatives of the closely related 6-amino-4-methyl-1H-quinoline-2-one have been investigated as potential antibacterial and antifungal agents, targeting enzymes like peptide deformylase. nih.gov

Once a potential target is identified, detailed mechanistic studies are required. This can involve techniques that measure changes in protein stability upon compound binding or genetic approaches to identify cellular pathways affected by the molecule. nih.gov For instance, studies on other quinoline derivatives have identified targets like DNA gyrase and topoisomerase IV. pku.edu.cn Similar investigations for this compound could reveal its specific mode of action, which is essential for further development. The 4-aminoquinoline (B48711) structure, for instance, is recognized as a key scaffold for designing agents against leishmaniasis by targeting parasite survival pathways. nih.gov

Development of Supramolecular Assemblies and Smart Materials

The unique structure of this compound makes it a candidate for incorporation into advanced materials. Supramolecular chemistry, which studies the assembly of molecules into larger, ordered structures, offers a pathway to create novel materials with tailored properties.

The ability of molecules to self-assemble can be harnessed to create materials like hydrogels or nanofibers. mdpi.com These assemblies can have emergent properties, such as enhanced antimicrobial activity or biocompatibility. For example, self-assembling antimicrobial nanofibers have been created from peptides containing quinoline-like structures. mdpi.com The amino group on this compound provides a handle for functionalization, allowing it to be incorporated into polymers or other macromolecular structures. This could lead to the development of "smart materials" that respond to specific stimuli, such as pH or the presence of a particular biomolecule. nih.gov Such materials could have applications in targeted drug delivery or as components in chemosensors, as has been demonstrated with other quinoline-based derivatives. researchgate.net

Multidisciplinary Research at the Interface of Chemistry, Biology, and Materials Science

The full potential of this compound will be realized through collaborative, multidisciplinary research that spans chemistry, biology, and materials science. researchgate.net The quinolinone core is considered a "privileged structure" precisely because of its versatility and wide-ranging applications. nih.govmdpi.comnih.gov

Chemists will continue to devise new synthetic routes and create libraries of derivatives. acs.org Biologists will perform the crucial in vitro and in vivo testing to identify and validate biological targets and therapeutic potential. nih.gov Materials scientists can then leverage these findings to design and fabricate novel materials with unique functionalities.

An example of this synergy is the development of multi-target agents, where a single molecule is designed to interact with multiple biological targets, a strategy being explored for quinoline and quinazoline (B50416) alkaloids. nih.gov Another is the creation of quinoline-based polymers that act as drug-releasing systems with inherent antimicrobial properties. nih.gov By integrating computational design, automated synthesis, biological screening, and materials engineering, the research community can accelerate the journey of this compound from a promising molecule to a valuable tool in science and medicine.

Data Tables

Table 1: Potential Research Applications and Relevant Techniques

| Research Area | Key Techniques & Methodologies | Potential Outcome |

|---|---|---|

| Automated Synthesis | Flow Chemistry, High-Throughput Experimentation (HTE), Robotic Platforms uniqsis.comresearchgate.net | Rapid generation of a diverse library of this compound derivatives for screening. |

| Computational Modeling | QSAR, Molecular Docking, DFT Calculations, MD Simulations pku.edu.cnmdpi.comnih.gov | Prediction of bioactivity, target binding affinity, and chemical properties to guide synthesis efforts. |

| Biological Target ID | High-Throughput Screening (HTS), Proteomics, Genetic Interaction Mapping nih.gov | Identification of novel protein targets and mechanistic pathways for therapeutic intervention. |

| Materials Science | Supramolecular Self-Assembly, Polymerization, Nanofabrication mdpi.comnih.gov | Development of smart materials, chemosensors, and drug delivery systems based on the quinolinone scaffold. |

Table 2: Examples of Investigated Biological Activities in Related Quinolinone Structures

| Compound/Derivative Class | Biological Activity Investigated | Example Target/Pathway | Reference |

|---|---|---|---|

| Fluoroquinolones | Antibacterial | DNA Gyrase, Topoisomerase IV | pku.edu.cn |

| 4-Aminoquinolines | Antileishmanial | Mitochondrial Depolarization | nih.gov |

| 6-amino-4-methyl-1H-quinoline-2-one derivatives | Antibacterial / Antifungal | Peptide Deformylase (PDF) | nih.gov |

| Quinoline-4-carboxamides | NorA Efflux Pump Inhibition | Staphylococcus aureus NorA | mdpi.com |

| Quinazolinone derivatives | Tyrosinase Inhibition | Mushroom Tyrosinase | mdpi.com |

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 6-Amino-1,4-dimethylquinolin-2-one, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves catalytic hydrogenation of nitro precursors. For example, 6-nitro-3,4-dihydroquinolin-2(1H)-one derivatives are reduced using 10% Pd/C under hydrogen at ambient pressure in ethanol for 48 hours, yielding ~72% after purification via Biotage flash chromatography . Key variables include catalyst loading (5–10 wt%), solvent polarity (ethanol or methanol), and reaction time (24–72 hours). Prolonged reaction times may lead to over-reduction or byproduct formation.

Q. What chromatographic techniques are recommended for purifying this compound, and how is purity validated?

- Methodological Answer : Flash chromatography using silica gel (60–120 mesh) with gradients of ethyl acetate/hexane (3:7 to 1:1) is effective for isolating the compound. Purity is validated via HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR. For example, characteristic NMR signals include δ 6.8–7.2 ppm (aromatic protons) and δ 2.3–2.6 ppm (methyl groups) . LC-MS with electrospray ionization (ESI+) confirms molecular ion peaks [M+H]⁺.

Q. How should researchers design controlled experiments to evaluate catalytic efficiency in the synthesis of this compound?

- Methodological Answer : Use a factorial design to test variables:

- Catalyst type : Pd/C vs. Raney Ni.

- Solvent : Ethanol vs. dichloromethane.

- Temperature : 25°C vs. 50°C.

Monitor reaction progress via TLC (Rf ~0.4 in ethyl acetate/hexane) and quantify yields gravimetrically. Control experiments (e.g., omitting the catalyst) confirm the necessity of hydrogenation .

Advanced Research Questions

Q. How can researchers address discrepancies in biological activity data across studies involving this compound derivatives?

- Methodological Answer : Discrepancies often arise from structural variations (e.g., substituent positions) or assay conditions. Perform structure-activity relationship (SAR) studies by systematically modifying the quinolinone core (e.g., introducing fluorine at position 8) . Validate activity using standardized assays (e.g., IC₅₀ in enzyme inhibition) with positive controls. Cross-validate results via orthogonal methods (e.g., SPR for binding affinity) .

Q. What computational strategies are effective in predicting the binding modes of this compound to biological targets?

- Methodological Answer : Molecular docking (AutoDock Vina, MOE) using high-resolution target structures (e.g., acetylcholinesterase PDB: 4EY7) identifies key interactions (e.g., hydrogen bonds with Ser203). MD simulations (GROMACS, 100 ns) assess binding stability. QM/MM calculations (ORCA) refine electronic interactions, particularly for the amino and carbonyl groups .

Q. What spectroscopic methods are critical for resolving structural ambiguities in derivatives, and how are spectral inconsistencies addressed?

- Methodological Answer : X-ray crystallography (SHELXL ) resolves absolute configuration, while 2D NMR (COSY, HSQC) clarifies proton-carbon correlations. For example, NOESY can distinguish between 1,4-dimethyl vs. 1,3-dimethyl isomers. If crystallography is unavailable, compare experimental IR (C=O stretch ~1680 cm⁻¹) and theoretical spectra (DFT/B3LYP/6-31G*) .

Q. What strategies mitigate side reactions during functionalization of the quinolinone core?

- Methodological Answer : Protect the amino group with Boc anhydride (di-tert-butyl dicarbonate) before introducing electrophiles (e.g., thiophene-2-carboximidamide ). Use inert atmospheres (argon) to prevent oxidation. Monitor intermediates via LC-MS to detect early byproducts (e.g., dimerization).

Data Contradiction Analysis

Q. How should conflicting data on the compound’s solubility in polar solvents be reconciled?